molecular formula C13H17N5O2S B6137249 N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide

N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide

Cat. No. B6137249
M. Wt: 307.37 g/mol
InChI Key: YKBYEHHJDXWJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide, also known as CHPTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CHPTA belongs to the class of purine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in purine metabolism. Specifically, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid. By inhibiting xanthine oxidase, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide may be able to reduce the levels of uric acid in the body, which could have therapeutic applications in the treatment of gout.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been shown to have antioxidant effects, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide is its high purity and high yield, which make it suitable for use in scientific research. Additionally, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide is relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, one limitation of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide is its relatively high cost, which could limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide. One area of research could focus on the development of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide-based therapies for cancer treatment. Additionally, further research could be conducted to explore the potential anti-inflammatory effects of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide and its applications in the treatment of inflammatory diseases. Finally, research could be conducted to explore the potential use of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide as an antioxidant and its applications in the prevention of oxidative stress-related diseases.
Conclusion:
In conclusion, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide, or N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide, is a synthetic compound that has potential therapeutic applications in scientific research. The synthesis of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been optimized to yield high purity and high yield, making it suitable for use in lab experiments. N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. Future research could focus on the development of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide-based therapies for cancer treatment, as well as its potential applications in the treatment of inflammatory diseases and as an antioxidant.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide involves a multi-step process that starts with the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 6-mercapto-9H-purine to form the final product, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide. The synthesis of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been optimized to yield high purity and high yield, making it suitable for use in scientific research.

Scientific Research Applications

N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been shown to exhibit a range of potential therapeutic applications in scientific research. One of the most promising applications of N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide is in the field of cancer research. Studies have shown that N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-cyclohexyl-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c19-9(16-8-4-2-1-3-5-8)6-21-13-17-11-10(12(20)18-13)14-7-15-11/h7-8H,1-6H2,(H,16,19)(H2,14,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBYEHHJDXWJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide

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